Cas no 954253-64-6 (3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid)

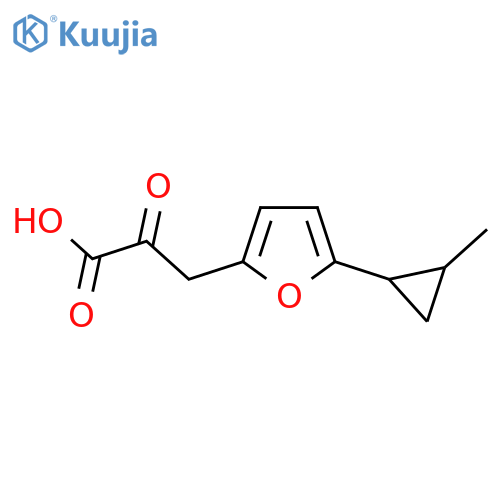

954253-64-6 structure

商品名:3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid

3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid

- 954253-64-6

- EN300-1826707

- AKOS009139334

- 3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid

-

- インチ: 1S/C11H12O4/c1-6-4-8(6)10-3-2-7(15-10)5-9(12)11(13)14/h2-3,6,8H,4-5H2,1H3,(H,13,14)

- InChIKey: XMANYLHTJPZNFR-UHFFFAOYSA-N

- ほほえんだ: O1C(CC(C(=O)O)=O)=CC=C1C1CC1C

計算された属性

- せいみつぶんしりょう: 208.07355886g/mol

- どういたいしつりょう: 208.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 67.5Ų

3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1826707-0.05g |

3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid |

954253-64-6 | 0.05g |

$528.0 | 2023-09-19 | ||

| Enamine | EN300-1826707-1.0g |

3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid |

954253-64-6 | 1g |

$1157.0 | 2023-06-02 | ||

| Enamine | EN300-1826707-2.5g |

3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid |

954253-64-6 | 2.5g |

$1230.0 | 2023-09-19 | ||

| Enamine | EN300-1826707-0.1g |

3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid |

954253-64-6 | 0.1g |

$553.0 | 2023-09-19 | ||

| Enamine | EN300-1826707-0.5g |

3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid |

954253-64-6 | 0.5g |

$603.0 | 2023-09-19 | ||

| Enamine | EN300-1826707-10.0g |

3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid |

954253-64-6 | 10g |

$4974.0 | 2023-06-02 | ||

| Enamine | EN300-1826707-5.0g |

3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid |

954253-64-6 | 5g |

$3355.0 | 2023-06-02 | ||

| Enamine | EN300-1826707-5g |

3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid |

954253-64-6 | 5g |

$1821.0 | 2023-09-19 | ||

| Enamine | EN300-1826707-0.25g |

3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid |

954253-64-6 | 0.25g |

$579.0 | 2023-09-19 | ||

| Enamine | EN300-1826707-1g |

3-[5-(2-methylcyclopropyl)furan-2-yl]-2-oxopropanoic acid |

954253-64-6 | 1g |

$628.0 | 2023-09-19 |

3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

954253-64-6 (3-5-(2-methylcyclopropyl)furan-2-yl-2-oxopropanoic acid) 関連製品

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量